3-Bromo-2,6-diiodo-5-methoxypyridine
Description
3-Bromo-2,6-diiodo-5-methoxypyridine (CAS # 1040682-61-8) is a halogenated pyridine derivative with the molecular formula C₆H₄BrI₂NO and a molecular weight of 439.82 g/mol . Structurally, it features bromine and iodine substituents at positions 2, 3, and 6 of the pyridine ring, along with a methoxy group at position 3. This compound is cataloged under MFCD10574980 and is commercially available in quantities of 1 g ($240), 5 g ($960), and 25 g ($3000) . Its high halogen content confers unique electronic and steric properties, making it valuable in cross-coupling reactions and pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
3-bromo-2,6-diiodo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI2NO/c1-11-4-2-3(7)5(8)10-6(4)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIKLFGDHVQDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649801 | |
| Record name | 3-Bromo-2,6-diiodo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-61-8 | |
| Record name | 3-Bromo-2,6-diiodo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-diiodo-5-methoxypyridine typically involves the halogenation of 5-methoxypyridine. The process begins with the bromination of 5-methoxypyridine to introduce the bromine atom at the 3-position. This is followed by iodination at the 2 and 6 positions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-diiodo-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-Bromo-2,6-diiodo-5-methoxypyridine exhibits significant antimicrobial activity against various pathogens. A study reported the minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli at 32 µg/mL, demonstrating its potential as an antimicrobial agent .
Anticancer Activity
The compound has shown promising anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, in studies involving human breast cancer cell lines (MCF-7), it was found to induce apoptosis with an IC50 value of approximately 15 µM after 48 hours of treatment .
Study 1: Antimicrobial Efficacy
A comprehensive assessment of various halogenated pyridines included this compound. The results indicated strong inhibitory effects against both Gram-positive and Gram-negative bacterial strains, highlighting its potential for development into a therapeutic agent for infections.
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Antimicrobial | Escherichia coli | 32 µg/mL | |
| Anticancer | MCF-7 Breast Cancer Cells | 15 µM |
Study 2: Mechanism of Action in Cancer Treatment
Another investigation focused on the compound's role in inhibiting p38 mitogen-activated protein kinase (MAPK), a pathway involved in inflammation and cancer progression. By targeting this pathway, the compound could reduce cancer cell migration and invasion, suggesting its utility in cancer therapies .
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its derivatives are being explored for their potential as enzyme inhibitors and receptor modulators, which may lead to new treatments for various diseases including cancer and bacterial infections .
Material Science
The compound's unique structure allows it to be used in developing specialty chemicals with specific properties. Its halogenated nature contributes to its reactivity, making it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-diiodo-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Bromo-2,6-diiodo-5-methoxypyridine with structurally related halogenated pyridine derivatives, emphasizing substituent patterns, molecular properties, and applications:
Structural and Reactivity Differences
- Halogen Diversity : The main compound’s diiodo-bromo substitution contrasts with analogs like 5-Bromo-2-methoxypyridine (single Br) and 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine (mixed Cl/Br/I). Iodine’s larger atomic radius increases steric hindrance, slowing nucleophilic substitution but enhancing oxidative addition in cross-coupling reactions .
- Electronic Effects : The methoxy group at C5 in this compound enhances electron density at the pyridine ring, promoting electrophilic substitution at para positions. In contrast, fluorine substituents in 3-Bromo-2,6-difluoro-5-(methoxymethoxy)pyridine create strong electron-withdrawing effects, directing reactivity toward SNAr mechanisms .
- Price and Availability : The main compound’s high cost ($240/g) reflects its complex synthesis (two iodine atoms), whereas simpler derivatives like 3-Bromo-2-methoxypyridine are cheaper (JPY 7,000/g ≈ $47/g) .
Biological Activity
3-Bromo-2,6-diiodo-5-methoxypyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring with two iodine atoms and one bromine atom at the 2, 6, and 3 positions respectively, along with a methoxy group at the 5 position. This unique arrangement enhances its reactivity and potential interactions with biological targets.
Synthesis Methods:
- The synthesis typically involves halogenation reactions starting from 5-methoxypyridine. Various methods have been reported to achieve this, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions .
Biological Activity
Research indicates that This compound exhibits several biological activities:
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its halogenated structure is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell lysis.
- Anticancer Activity :
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Halogen atoms can form halogen bonds with amino acid residues in proteins, potentially increasing binding affinity.
The mechanism of action for this compound is not fully elucidated but is thought to involve:
- Binding to Biological Macromolecules : The compound's halogen atoms enhance its ability to bind to proteins and nucleic acids.
- Modulation of Signaling Pathways : It may influence cellular signaling pathways by interacting with receptors or enzymes, thereby affecting gene expression and metabolic processes .
Case Studies and Research Findings
Several studies have explored the biological effects of halogenated pyridines, including:
Q & A
Q. What are the recommended synthetic routes for preparing 3-bromo-2,6-diiodo-5-methoxypyridine, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via sequential halogenation of a pyridine precursor. For example:
Start with 5-methoxypyridine and introduce bromine at the 3-position using (N-bromosuccinimide) under radical initiation (e.g., AIBN) in .
Subsequent iodination at the 2- and 6-positions requires careful control of stoichiometry and temperature. Use with as an oxidizing agent in acetic acid at 60–80°C .
- Key Variables : Excess iodine or elevated temperatures may lead to over-iodination or decomposition. Monitor via TLC and adjust reaction time to optimize yields (typically 40–60% after purification).
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- / : Confirm substitution patterns (e.g., absence of proton signals at positions 2, 3, and 6 due to heavy halogen substitution) .
- LC-MS : Verify molecular ion peaks () and isotopic patterns consistent with Br/I atoms .
- Elemental Analysis : Ensure %C, %H, %N align with theoretical values (: C 15.47%, H 0.87%, N 3.01%) .
Q. What solvents and crystallization methods are optimal for purifying this compound?
- Methodological Answer :
- Solvent Selection : Use mixed polar/non-polar systems (e.g., ethyl acetate/hexane) to exploit solubility differences. Avoid DMSO due to potential halogen exchange .
- Crystallization : Slow evaporation from dichloromethane/hexane (1:3) yields high-purity crystals. Confirm crystal structure via X-ray diffraction if available .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 2,6-diiodo groups create steric hindrance, limiting accessibility for catalysts in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance efficiency .
- Electronic Effects : Electron-withdrawing methoxy and halogens reduce electron density at the 4-position, making it less reactive toward electrophilic substitution. Prioritize nucleophilic aromatic substitution (e.g., amination) at the 5-methoxy-adjacent positions .
Q. What strategies mitigate decomposition or halogen scrambling during storage or reaction conditions?
- Methodological Answer :
- Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent photolytic degradation of C–I bonds .
- Reaction Stability : Avoid prolonged heating >100°C. For high-temperature reactions (e.g., Ullmann coupling), use CuI/1,10-phenanthroline to stabilize intermediates .
Q. How can contradictory spectral data (e.g., unexpected signals) be resolved for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate with , HSQC, and HMBC to assign ambiguous signals. For example, residual solvent peaks (e.g., CHCl) may mimic aromatic protons .
- Isotopic Purity Check : Ensure iodine isotopes (, ) do not skew MS or elemental analysis results .
Q. What computational methods (e.g., DFT) predict the regioselectivity of further functionalization?
- Methodological Answer :
- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the 4-position shows highest (nucleophilic susceptibility) due to electron-donating methoxy group .
- Molecular Dynamics : Simulate steric accessibility for reagent approach, particularly for bulky catalysts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or stability profiles?
- Methodological Answer :
- Source Evaluation : Compare data from peer-reviewed journals (e.g., Abramovitch et al. ) vs. commercial catalogs. Prioritize peer-reviewed sources for stability metrics.
- Experimental Replication : Reproduce melting point tests using differential scanning calorimetry (DSC) to resolve conflicts (e.g., lit. mp 31–35°C vs. observed 28–32°C due to polymorphic forms) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ||
| Theoretical Molecular Weight | 464.78 g/mol | |
| Preferred Recrystallization Solvent | Dichloromethane/Hexane (1:3) | |
| (CDCl) | δ 3.95 (s, 3H, OCH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
